molecular formula C6H3Cl2F2NO B7837760 2,3-Dichloro-5-(difluoromethoxy)pyridine

2,3-Dichloro-5-(difluoromethoxy)pyridine

Cat. No.: B7837760
M. Wt: 213.99 g/mol
InChI Key: NGRHONWFUKCIHG-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(difluoromethoxy)pyridine is a useful research compound. Its molecular formula is C6H3Cl2F2NO and its molecular weight is 213.99 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

2,3-Dichloro-5-(difluoromethoxy)pyridine is a key compound in the synthesis of various chemical products. Lu Xin-xin (2006) discusses its role in synthesizing pesticides, highlighting the importance of fluorine-containing pyridine derivatives in modern agrochemicals (Lu Xin-xin, 2006). Similarly, Zhou Hong-feng (2007) investigates the synthesis of related pyridine derivatives, emphasizing the potential for producing valuable chemical intermediates (Zhou Hong-feng, 2007).

Catalysis and Chemical Reactions

In the field of organic synthesis, this compound plays a critical role as an intermediate. R. Crettaz et al. (2001) describe its use in palladium-catalyzed alkoxycarbonylation reactions, showcasing its versatility in creating complex organic molecules (R. Crettaz, J. Waser, Y. Bessard, 2001). Furthermore, a study by M. P. Catalani et al. (2010) highlights its application in synthesizing novel organic structures, specifically in medicinal chemistry (M. P. Catalani, A. Paio, L. Perugini, 2010).

Structural and Spectroscopic Analysis

This compound is also significant in structural chemistry. M. Redshaw and W. J. Orville-Thomas (1979) utilized quantum chemical calculations and spectroscopic methods to study the structure of related compounds, providing insights into the behavior of such complex molecules (M. Redshaw, W. J. Orville-Thomas, 1979). Additionally, L. Klemm et al. (1999) examined its structural properties through X-ray crystallography, contributing to our understanding of molecular geometry and electron distribution in such compounds (L. Klemm, T. Weakley, Myungok Yoon, 1999).

Applications in Materials Science and Chemistry

The applications of this compound extend to materials science and advanced chemical research. For instance, its derivatives have been explored for their potential in creating luminescent compounds and in the development of new catalytic processes, as discussed in studies by M. Halcrow (2005, 2014) (M. Halcrow, 2005)(M. Halcrow, 2014).

Properties

IUPAC Name

2,3-dichloro-5-(difluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2NO/c7-4-1-3(12-6(9)10)2-11-5(4)8/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRHONWFUKCIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Chlorodifluoromethane was passed at 50° C. into a mixture of 32.8 g (0.2 mol) of 5,6-dichloro-3-pyridinol in 200 ml of 1,4-dioxane and 40 g (1 mol) of sodium hydroxide in 100 ml of water until starting material was no longer present. The further procedure was then carried out as described in Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.